4-bromo-N-(3-chloropropyl)benzenesulfonamide
Overview
Description
4-bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S . It has a molecular weight of 312.61 . The IUPAC name for this compound is 4-bromo-N-(3-chloropropyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-bromo-N-(3-chloropropyl)benzenesulfonamide is 1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 4-bromo-N-(3-chloropropyl)benzenesulfonamide is between 88-90°C . The predicted boiling point is 404.7±55.0 °C , and the predicted density is 1.558±0.06 g/cm3 . The predicted pKa value is 10.68±0.50 .Scientific Research Applications
Photodynamic Therapy
A study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed promising applications in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another area of application is in the inhibition of carbonic anhydrases, enzymes crucial for various physiological processes. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds displayed potent inhibitory activity, suggesting potential for therapeutic applications (Gul et al., 2016).
Molecular Structure Analysis
Research has also been conducted on the molecular structure, Infrared (IR), Raman, and NMR spectra of para-halogen benzenesulfonamides. This study utilized computational methods to understand the effects of halogen substituents on the characteristic bands of benzenesulfonamides, contributing to the field of molecular spectroscopy and helping in the design of new materials and drugs (Karabacak et al., 2009).
Chemical Sensing and Bioimaging
Benzenesulfonamide derivatives have been used to develop chemosensing probes for the detection of metal ions in aqueous solutions. For example, a benzenesulfonamide-based probe demonstrated selective and sensitive detection of Sn2+ ions, with applications in environmental monitoring and bioimaging. This work highlights the versatility of benzenesulfonamide derivatives in creating sensitive diagnostic tools (Ravichandiran et al., 2020).
Synthesis and Biological Evaluation
There has also been significant interest in synthesizing novel benzenesulfonamide derivatives for evaluating their potential as antidiabetic agents. One study involved synthesizing fluorinated pyrazoles and benzenesulfonylurea derivatives, which exhibited significant hypoglycemic activity. This research contributes to the development of new antidiabetic medications (Faidallah et al., 2016).
Safety And Hazards
4-bromo-N-(3-chloropropyl)benzenesulfonamide is classified as dangerous according to the Globally Harmonized System (GHS). The hazard statements include H301, H311, H331, and H341, indicating that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQIXOUDJOCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398630 | |
Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
CAS RN |
98768-71-9 | |
Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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